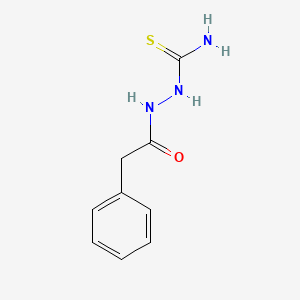

2-(2-Phenylacetyl)hydrazinecarbothioamide

Descripción

Propiedades

IUPAC Name |

[(2-phenylacetyl)amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUIEQGHWHTBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2 2 Phenylacetyl Hydrazinecarbothioamide

The synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide is typically achieved through the condensation reaction of phenylacetic acid hydrazide with an appropriate thiocyanate (B1210189) source, such as ammonium (B1175870) thiocyanate. The reaction is generally carried out in a suitable solvent, like ethanol, under reflux conditions. The formation of the product can be monitored by techniques such as thin-layer chromatography.

Upon completion of the reaction, the product is isolated and purified, typically by recrystallization. The structural elucidation and characterization of the synthesized compound are performed using various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation |

| FT-IR (Fourier-Transform Infrared) Spectroscopy | Characteristic peaks include a broad N-H stretching vibration of the hydrazinecarbothioamide group around 3237 cm⁻¹, a strong C=O stretching vibration of the amide at approximately 1686 cm⁻¹, and a C=S stretching vibration around 1182 cm⁻¹. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | The spectrum typically shows signals for the aromatic protons of the phenyl ring in the region of δ 7.2–7.5 ppm and signals for the NH protons of the hydrazinecarbothioamide moiety between δ 9–10 ppm. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy | Key signals include the resonance for the thiocarbonyl (C=S) carbon at approximately 180 ppm, confirming the presence of the carbothioamide group. |

| Elemental Analysis | The purity and elemental composition are validated by comparing the experimental percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) with the theoretically calculated values. For C₉H₁₁N₃OS, the theoretical values are approximately C: 51.66%, H: 5.30%, N: 20.08%, S: 15.32%. |

Note: The spectroscopic data presented are typical values and may vary slightly depending on the specific experimental conditions and instrumentation.

Coordination Chemistry and Metallobiological Research of 2 2 Phenylacetyl Hydrazinecarbothioamide

Ligating Properties and Metal Ion Complexation Thermodynamics

2-(2-Phenylacetyl)hydrazinecarbothioamide is a multidentate ligand, capable of forming stable chelate complexes with a variety of transition metal ions. Thiosemicarbazones typically act as chelating ligands, coordinating with metal ions through the sulfur atom of the thiocarbonyl group (C=S) and a nitrogen atom from the hydrazinic chain. nih.govnih.gov This N,S-donor capability allows for the formation of stable five-membered chelate rings, which is a thermodynamically favorable arrangement. nih.gov

The ligating behavior can vary depending on the reaction conditions, the metal ion, and the nature of the solvent. The molecule can coordinate as a neutral bidentate ligand or, upon deprotonation of the hydrazine (B178648) 'NH' group under certain pH conditions, as a monoanionic bidentate ligand. researchgate.netnih.gov This flexibility in coordination modes is a hallmark of thiosemicarbazone chemistry. researchgate.net

The thermodynamics of complex formation, often quantified by stability constants (log β), indicate a high affinity of thiosemicarbazone ligands for various metal ions. The stability of these complexes is influenced by factors such as the polarizing ability of the metal ion and crystal-field stabilization energies. ekb.eg Studies on similar ligands show that the formation of metal complexes is often entropically favorable. ekb.eg The high stability constants of metal complexes with ligands containing sulfur donor atoms are well-documented. researchgate.net For instance, thermodynamic studies on related systems have determined the stepwise stability constants and associated thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes, confirming the spontaneous and favorable nature of the complexation reactions. ekb.egnih.gov

Table 1: General Ligating Properties of Thiosemicarbazones

| Property | Description |

| Donor Atoms | Typically coordinate through Azomethine Nitrogen (N) and Thione Sulfur (S). nih.gov |

| Chelation | Form stable 5-membered chelate rings with metal ions. nih.gov |

| Coordination Mode | Can act as neutral or deprotonated (anionic) ligands. researchgate.net |

| Denticity | Commonly bidentate (N,S), but can be tridentate if other donor groups are present. nih.gov |

| Thermodynamic Stability | Generally form highly stable complexes with transition metals. ekb.eg |

Structural Characterization of Metal Complexes

The metal complexes of this compound and related thiosemicarbazones have been structurally elucidated using a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.netmdpi.com

Infrared (IR) spectroscopy is crucial for determining the coordination mode. A shift in the ν(C=S) band to a lower frequency and the appearance of a new band for ν(M-S) in the far-IR region confirms the involvement of the sulfur atom in coordination. researchgate.net Similarly, shifts in the ν(C=N) band indicate the participation of the azomethine nitrogen atom in chelation. researchgate.net

Table 2: Common Geometries of Thiosemicarbazone Metal Complexes

| Metal Ion | Typical Coordination Geometry | Example Reference |

| Cu(II) | Square Planar, Octahedral | nih.gov |

| Ni(II) | Square Planar, Octahedral | nih.govbcrec.id |

| Co(II) | Tetrahedral, Octahedral | nih.gov |

| Zn(II) | Tetrahedral, Square Planar | |

| Fe(II)/(III) | Octahedral | researchgate.net |

Influence of Metal Complexation on Biological Efficacy and Selectivity

A significant aspect of thiosemicarbazone research is the observation that their biological activity is often substantially enhanced upon coordination with metal ions. benthamopenarchives.commdpi.com The free ligands may show modest activity, but their metal complexes frequently exhibit potent and selective biological effects, including anticancer, antibacterial, antifungal, and antiviral properties. benthamopenarchives.comnih.gov

The enhanced efficacy is often explained by chelation theories. According to Tweedy's chelation theory, complexation increases the lipophilicity of the molecule. researchgate.net This increased lipid solubility facilitates the compound's permeation through the lipid layers of cell membranes, allowing it to reach intracellular targets more effectively. nih.gov Furthermore, the metal ion itself can be a crucial component of the pharmacophore, influencing the compound's ability to interact with biological targets like DNA or specific enzymes. benthamopenarchives.com For example, some copper complexes of thiosemicarbazones have been shown to induce apoptosis in cancer cells through DNA damage and cell cycle arrest. mdpi.com The choice of the metal ion can also influence the selectivity and cytotoxicity of the complex against different cell lines. benthamopenarchives.comresearchgate.net Studies have shown that the coordination to a metal ion can greatly increase cytotoxicity against cancer cell lines compared to the metal-free thiosemicarbazone. mdpi.com

Potential Applications in Metal-Based Catalysis and Material Science

The versatile coordination chemistry of this compound makes its metal complexes candidates for applications in catalysis and material science. Thiosemicarbazone metal complexes, particularly those of palladium, nickel, and copper, have been successfully employed as catalysts in various organic transformations. mdpi.com

These complexes have proven effective in C-C cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental processes in synthetic organic chemistry. mdpi.com The stability and well-defined structure of the metal complexes contribute to their catalytic efficiency. In some cases, these catalysts can be used in air without the need for an inert atmosphere, adding to their practical utility. mdpi.com

Furthermore, certain metal complexes of thiosemicarbazone derivatives have demonstrated photocatalytic activity. For example, Cu(II), Ni(II), and Co(II) complexes have been used for the photocatalytic degradation of organic pollutants like methylene (B1212753) blue under UV irradiation. nih.govresearchgate.net The Cu(II) complex, in particular, showed high degradation efficiency, highlighting its potential in environmental remediation. nih.govresearchgate.net In material science, these compounds serve as multidentate ligands for creating transition metal complexes with interesting magnetic or electronic properties. The development of coordination polymers and frameworks using such ligands could lead to new materials with applications in areas like semiconducting devices. nih.gov

Computational Chemistry and Cheminformatics Studies on 2 2 Phenylacetyl Hydrazinecarbothioamide and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For thiosemicarbazide (B42300) and thiosemicarbazone analogues, docking studies have been instrumental in elucidating their potential mechanisms of action against various diseases.

Research has shown that these derivatives can effectively bind to a range of biological targets. For instance, docking studies on novel thiosemicarbazone derivatives have revealed good binding scores against the topoisomerase IIβ protein (PDB ID: 3QX3), suggesting a potential mechanism for their anticancer activity. researchgate.net Similarly, simulations involving thiosemicarbazide derivatives and Mycobacterium tuberculosis glutamine synthetase have been performed to understand their antitubercular effects. ulakbim.gov.tr

The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified through these simulations. For example, studies on thiosemicarbazone derivatives targeting the hepatitis C virus (HCV) polymerase (PDB ID: 4WTG) have identified specific amino acid residues crucial for binding. researchgate.net Docking of thiosemicarbazones into the active site of dihydrofolate reductase (DHFR) has also shown strong complex formation, stabilized by multiple hydrogen bonds. bohrium.com These insights are critical for structure-activity relationship (SAR) studies, guiding the synthesis of more potent analogues. arxiv.org

Table 1: Representative Molecular Docking Studies of Thiosemicarbazide/Thiosemicarbazone Analogues

| Compound Class | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| Thiosemicarbazones | Topoisomerase IIβ | 3QX3 | Good docking scores compared to standard drugs, indicating anticancer potential. researchgate.net |

| Thiosemicarbazides | M. tuberculosis Glutamine Synthetase | - | Performed to investigate potential antitubercular molecular targets. ulakbim.gov.tr |

| Thiosemicarbazones | HCV Polymerase | 4WTG | Predicted high inhibitory activity for specific derivatives. researchgate.net |

| Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 1DLS | Strong binding affinity (-9.0 kcal/mol) stabilized by hydrogen bonds with Asp 21, Ser 59, and Tyr 22. bohrium.com |

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular geometry, orbital energies, charge distribution, and chemical reactivity. For 2-(2-phenylacetyl)hydrazinecarbothioamide and its analogues, DFT studies help to understand their intrinsic properties that govern biological activity.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations are also used to compute various global reactivity descriptors, such as absolute electronegativity (χ), absolute hardness (η), and global softness (S). These parameters help in predicting the reactive behavior of the molecules. pitt.edu Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. Such computational studies have been performed on thiosemicarbazone derivatives to correlate their electronic properties with observed biological activities. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of ligands like this compound, understanding the stability of the ligand-protein complex, and analyzing the dynamics of the binding process.

Conformational analysis through MD and NMR spectroscopy helps in understanding the structural dynamics and tautomeric equilibria of thiosemicarbazone derivatives in solution. sisgeenco.com.br The flexibility of the molecular chain is a key determinant of biological activity. arxiv.orgsisgeenco.com.br MD simulations can reveal how the ligand adapts its conformation upon binding to a receptor and how the protein itself may change shape to accommodate the ligand.

For thiosemicarbazone-indole hybrids targeting α-glucosidase, MD simulations have been used to confirm the stability of the docked complexes within the enzyme's active site. orgchemres.org These simulations, often run for nanoseconds, show that key interactions, such as hydrogen bonds observed in docking, are maintained over time. The binding free energy, which can be calculated from MD trajectories using methods like MM/PBSA, provides a more accurate estimation of binding affinity than docking scores alone. orgchemres.org Studies on the adsorption of thiosemicarbazone derivatives on metal surfaces have also utilized MD to understand their behavior at the molecular level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds, thereby guiding rational drug design.

For thiosemicarbazide and thiosemicarbazone derivatives, 2D and 3D-QSAR models have been developed to predict various biological activities, including antitubercular and anticancer effects. nih.govwikipedia.org These models use a wide range of molecular descriptors, such as constitutional, topological, geometrical, and quantum-chemical parameters.

The process involves building a model using a "training set" of compounds with known activities and then validating it with an external "test set." wikipedia.orgamercrystalassn.org Statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's robustness and predictive power. ias.ac.inmdpi.com For example, a QSAR study on thiosemicarbazone derivatives as antitubercular agents used multiple linear regression and artificial neural networks to build predictive models, finding that the neural network model had superior predictive power. nih.gov Such models provide valuable insights into the structural features essential for activity, such as the role of specific substituents on the phenyl ring. arxiv.org

Table 3: Key Concepts in QSAR Modeling for Thiosemicarbazide Analogues

| Concept | Description | Application Example |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., molecular weight, logP, electronic properties). | Used to correlate structural features with antitubercular activity. nih.gov |

| Training Set | A group of compounds with known biological activities used to build the QSAR model. | A set of 1H-pyrazole-1-carbothioamide derivatives with known EGFR inhibitory activity. wikipedia.org |

| Test Set | An independent group of compounds used to validate the predictive ability of the generated QSAR model. | Used to externally validate models predicting carbonic anhydrase inhibition. mdpi.com |

| Statistical Validation | Methods (e.g., R², Q², Leave-One-Out cross-validation) to assess the reliability and predictive accuracy of the model. | A six-parameter QSAR model for Prostaglandin EP2 receptor agonists was validated with R²_ex = 0.781. ias.ac.in |

Advanced Interaction Analysis (Hirshfeld Surface, QTAIM, CLP–Pixel Methods)

To gain a deeper understanding of the forces governing molecular assembly in the solid state, advanced interaction analysis methods are employed. These techniques provide detailed qualitative and quantitative information about intermolecular interactions within a crystal lattice.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions by examining properties at the bond critical points (BCPs). This method has been applied to study the electronic properties of thiosemicarbazone derivatives at an atomic scale, providing insights into intramolecular and intermolecular hydrogen bonding. researchgate.net

CLP–Pixel Method is used for the calculation of lattice energies and the analysis of intermolecular interaction energies in crystals. It partitions the interaction energy into Coulombic, polarization, dispersion, and repulsion components for molecule-molecule pairs. pitt.edu This method can identify the most energetically significant dimers in the crystal packing, providing a quantitative understanding of the forces holding the crystal together. pitt.edu For thiosemicarbazide analogues, this approach helps to rationalize their solid-state arrangements and polymorphism.

Table 4: Advanced Interaction Analysis Techniques for Thiosemicarbazide Analogues

| Technique | Purpose | Key Insights Provided |

|---|---|---|

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in a crystal. | Identifies dominant contacts (e.g., H···H, S···H) and their percentage contribution to crystal packing. researchgate.net |

| QTAIM | Analyzes the electron density topology to define atoms and bonds. | Characterizes the nature (covalent vs. electrostatic) and strength of chemical bonds and hydrogen bonds. researchgate.net |

| CLP–Pixel Method | Calculates and partitions intermolecular interaction energies. | Determines the lattice energy and identifies the most stable molecular pairs within the crystal structure. pitt.edu |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The therapeutic success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Various computational models and web servers, such as SwissADME and admetSAR, are used to predict a wide range of ADME properties for compounds like this compound and its analogues. These predictions are based on the molecule's structure and physicochemical properties.

Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and adherence to rules like Lipinski's Rule of Five, which predicts oral bioavailability.

Distribution: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.

Metabolism: Likelihood of being a substrate or inhibitor for Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predictions related to the elimination of the compound from the body.

Studies on thiosemicarbazone derivatives have shown that many of these compounds possess favorable ADME profiles, indicating good potential for oral bioavailability. orgchemres.org However, a comparative analysis of thiosemicarbazides and semicarbazides suggested that while thiosemicarbazides may have higher metabolic activity, they also tend to have higher toxicity and plasma protein binding. These in silico assessments are vital for prioritizing compounds for further experimental testing.

Table 5: Common In Silico ADME Parameters Predicted for Thiosemicarbazide Analogues

| ADME Property | Parameter | Importance in Drug Development |

|---|---|---|

| Absorption | Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. |

| Human Intestinal Absorption (HIA) | Estimates the extent of absorption from the gut into the bloodstream. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. |

| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can enter the central nervous system. | |

| Metabolism | CYP Enzyme Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | - | Relates to the compound's half-life and clearance from the body. |

Structure Activity Relationship Sar Elucidation and Rational Molecular Design for 2 2 Phenylacetyl Hydrazinecarbothioamide Derivatives

Correlation of Structural Modifications with Biological Potency

The biological potency of 2-(2-Phenylacetyl)hydrazinecarbothioamide derivatives is intricately linked to their structural architecture. Systematic modifications of the core molecule have revealed key insights into how different functional groups and their positions influence activity. The core structure consists of three main regions amenable to modification: the terminal phenyl ring, the hydrazinecarbothioamide backbone, and the terminal nitrogen (N4).

Studies on related thiosemicarbazone series have consistently shown that substitutions on the aromatic ring significantly modulate biological activity. nih.gov For instance, the introduction of halogen atoms (e.g., chloro, bromo) on the phenyl ring can enhance anticonvulsant and antimicrobial properties. nih.govnih.gov This is often attributed to the increased lipophilicity of the molecule, which can improve its ability to cross cellular membranes. The position of these substituents is also crucial; for example, a 3-bromo substitution on a benzylidene ring of a related hydrazinecarbothioamide was found to be highly effective in a maximal electroshock (MES) seizure model. nih.gov

Modifications at the N4 position of the thiosemicarbazide (B42300) moiety also play a pivotal role. Substituting the terminal -NH₂ group with various alkyl or aryl groups can drastically alter the compound's biological profile. For example, in a series of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones, substituting the N4-NH₂ with -NHMe or -NHEt led to high cytotoxicity against human tumor cells, a property not observed in the unsubstituted parent compound. mdpi.com This suggests that the steric and electronic properties of the N4-substituent are critical determinants of activity and selectivity. nih.gov

The following table summarizes the observed structure-activity relationships for various thiosemicarbazide and thiosemicarbazone derivatives, which provide a predictive framework for the this compound class.

| Derivative Class | Structural Modification | Observed Effect on Biological Activity | Potential Target/Activity |

|---|---|---|---|

| Halogen-substituted benzylidene hydrazinecarbothioamides | 3-bromo substitution on phenyl ring | Increased anticonvulsant activity | Anticonvulsant (MES model) |

| N4-substituted thiosemicarbazones | Substitution of terminal -NH₂ with -NH(CH₃) or -NH(C₂H₅) | Enhanced anticancer cytotoxicity | Anticancer |

| Hydroxybenzoic acid-derived thiosemicarbazides | Salicylic acid hydrazide backbone | Potent activity against Gram-positive bacteria | Antibacterial |

| Quinoline-based thiosemicarbazones | N4-ethyl substitution | High selectivity towards cancerous cell lines | Anticancer |

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound class and related thiosemicarbazones, several key pharmacophoric features have been identified.

The core feature is the hydrazinecarbothioamide (-NH-NH-C(=S)-N-) moiety. This group is a potent hydrogen bonding domain, capable of acting as both a hydrogen bond donor (HBD) through its N-H groups and a hydrogen bond acceptor (HBA) via the nitrogen and sulfur atoms. researchgate.net This versatile hydrogen bonding capacity is crucial for interaction with biological targets like enzymes and receptors. Furthermore, this moiety is an excellent metal chelator, often coordinating to metal ions through the sulfur and hydrazinic nitrogen atoms. mdpi.combenthamopenarchives.com This chelation ability is thought to be central to the anticancer and antimicrobial activity of many thiosemicarbazones, as they can disrupt intracellular metal homeostasis. mdpi.com

The phenylacetyl group provides a critical hydrophobic and aromatic feature. The phenyl ring can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. The flexible acetyl linker allows the phenyl ring to adopt an optimal orientation for these interactions.

The thione group (C=S) is another vital component. The thione-thiol tautomerism (NH-C=S ⇌ N=C-SH) allows the molecule to exist in different forms, with the deprotonated thiol form being crucial for metal chelation. acs.org

Collectively, a general pharmacophore model for this class of compounds includes:

One or more hydrogen bond donors (N-H groups).

One or more hydrogen bond acceptors (N, S atoms).

A hydrophobic/aromatic region (phenyl ring).

A metal-chelating center (S and N atoms).

Strategies for Lead Optimization and Derivative Synthesis

Lead optimization is a critical process in drug discovery that aims to enhance the desired properties of a lead compound while minimizing undesirable ones. For this compound, several rational strategies can be employed. nih.gov

A primary strategy involves the synthesis of a diverse library of analogs by modifying the three key regions identified in the SAR analysis. researchgate.net The most common synthetic route involves the condensation reaction between a hydrazide and an isothiocyanate. researchgate.netresearchgate.net In this case, phenylacetic acid hydrazide serves as a key precursor, which is reacted with various substituted isothiocyanates (R-N=C=S) to yield a range of N4-substituted derivatives. This approach allows for the systematic exploration of how different alkyl, aryl, or heterocyclic groups at the N4-position affect potency and selectivity. researchgate.net

Another key strategy focuses on modifying the phenyl ring. Starting with phenylacetic acid, various derivatives with electron-donating or electron-withdrawing groups at different positions can be synthesized. These modified phenylacetic acids are then converted to their corresponding hydrazides and subsequently reacted to form the final thiosemicarbazide derivatives. This allows for fine-tuning the electronic properties and lipophilicity of the molecule to optimize target engagement and pharmacokinetic properties. nih.govsciprofiles.com

Furthermore, the core structure can be altered. For instance, replacing the phenylacetyl group with other aromatic or heterocyclic acyl groups can lead to compounds with different target specificities. hva.nl This "scaffold hopping" approach can uncover novel derivatives with improved activity or different biological profiles. nih.gov These synthetic efforts are often guided by computational modeling and SAR data to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While the parent compound this compound is achiral, the introduction of chiral centers during derivative synthesis can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological effects.

Many biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another. This difference in interaction can lead to significant variations in potency, efficacy, and even the type of biological response.

Although specific studies on the stereochemistry of this compound derivatives are not extensively documented in the reviewed literature, the principle is well-established for other bioactive molecules. For instance, creating a derivative by introducing a methyl group on the methylene (B1212753) bridge of the phenylacetyl moiety (i.e., 2-(2-phenylpropanoyl)hydrazinecarbothioamide) would generate a chiral center. The resulting (R)- and (S)-enantiomers could exhibit different potencies. One enantiomer might fit perfectly into a target's binding site, leading to a strong biological effect, while the other might bind weakly or not at all.

This principle underscores the importance of considering stereochemistry in drug design. If a lead optimization strategy introduces a chiral center, it is crucial to either separate and test the individual stereoisomers or to employ stereoselective synthesis methods to produce the more active isomer. This approach maximizes therapeutic efficacy and minimizes potential off-target effects that could be associated with the less active or inactive isomer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Phenylacetyl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between phenylacetyl hydrazine and thiourea derivatives. For example, refluxing equimolar quantities of 2-phenylacetohydrazide (CAS 114-83-0) with ammonium thiocyanate in ethanol under acidic conditions (e.g., HCl) at 80–90°C for 4–6 hours yields the product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (controlled via water bath), and stoichiometric ratios. Post-synthesis purification often employs recrystallization using methanol or ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- FT-IR : Key peaks include:

- ~3237 cm⁻¹ : Broad N-H stretching of the hydrazine-carbothioamide group.

- ~1686 cm⁻¹ : C=O stretching of the amide.

- ~1182 cm⁻¹ : C=S stretching .

- NMR : ¹H NMR shows signals for aromatic protons (δ 7.2–7.5 ppm) and NH protons (δ 9–10 ppm). ¹³C NMR confirms the thiocarbonyl (C=S) at ~180 ppm .

- Elemental Analysis : Validate purity by matching experimental C, H, N, S percentages with theoretical values (e.g., C: 55.8%, H: 4.6%, N: 16.3%, S: 12.4%) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : Acts as a precursor for anticancer agents by forming Schiff bases or metal complexes that interact with DNA or inhibit enzymes (e.g., topoisomerases) .

- Materials Science : Serves as a multidentate ligand for transition metal complexes (e.g., Cu(II), Ni(II)) with applications in catalysis or magnetic materials. The thioamide group enhances metal-binding specificity .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) and complementary steric fit .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression analysis .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare FT-IR and NMR data with literature benchmarks (e.g., C=S stretching at 1170–1220 cm⁻¹ ). Discrepancies may indicate impurities or tautomeric forms.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, the hydrazinecarbothioamide group typically adopts an E-configuration with a planar geometry .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 239.3) and fragmentation patterns to rule out side products .

Q. What strategies improve the stability and yield of metal complexes derived from this compound?

- Methodological Answer :

- Ligand Design : Introduce electron-donating substituents (e.g., -OCH₃) to enhance metal coordination. Avoid steric hindrance around the thioamide group .

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and mild temperatures (25–40°C) to prevent ligand degradation. Maintain a 2:1 ligand-to-metal ratio for octahedral complexes .

- Characterization : Validate complex formation via UV-Vis (d-d transitions in visible range) and cyclic voltammetry (redox peaks for metal centers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.